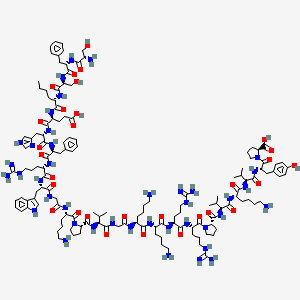
(2-Methyl-1,3-oxazol-4-yl)acetonitrile
Overview
Description
“(2-Methyl-1,3-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.12464 . It is also known as "4-(Cyanomethyl)-2-methyl-1,3-oxazole" .
Synthesis Analysis
The synthesis of oxazoline compounds, which include “(2-Methyl-1,3-oxazol-4-yl)acetonitrile”, has been a subject of numerous studies . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . One key step in the synthesis involves the in situ formation of nitrile oxide from various aldoxime through NaCl-oxone oxidation .Molecular Structure Analysis
The molecular structure of “(2-Methyl-1,3-oxazol-4-yl)acetonitrile” consists of a five-membered oxazole ring with a methyl group and an acetonitrile group attached . The InChI code for this compound is 1S/C6H6N2O/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 .Chemical Reactions Analysis
Oxazoline compounds, including “(2-Methyl-1,3-oxazol-4-yl)acetonitrile”, can undergo various chemical reactions . For instance, the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride can yield 2-substituted 5-methyl-4-methylthio-1,3-oxazoles .Scientific Research Applications
Anticancer Potential
(2-Methyl-1,3-oxazol-4-yl)acetonitrile: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines using assays like the MTT test, which quantifies living cells by measuring mitochondrial enzyme activity. The compound’s ability to reduce tetrazolium dye (MTT) to purple formazan suggests its cytotoxic properties .
Antimicrobial Activity
Studies have assessed the antimicrobial potential of aryl oxazoles, including (2-Methyl-1,3-oxazol-4-yl)acetonitrile . These derivatives were synthesized and evaluated for their effectiveness against various microorganisms. Understanding their antimicrobial properties can contribute to drug development and combating infections .
Antibacterial Properties
In addition to its broader antimicrobial activity, (2-Methyl-1,3-oxazol-4-yl)acetonitrile has been tested specifically for antibacterial effects. Researchers used nutrient media such as LB Broth and Mueller-Hinton nutrient agar to assess its efficacy against bacterial strains. These findings are crucial for designing new antibiotics .
Mechanism of Action
While the specific mechanism of action for “(2-Methyl-1,3-oxazol-4-yl)acetonitrile” is not mentioned in the retrieved papers, oxazole derivatives are known for their wide spectrum of pharmacological activities . These activities can be attributed to the presence of the oxazole moiety, which is a key structural component in many biologically active compounds .
Future Directions
The future directions for the study of “(2-Methyl-1,3-oxazol-4-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . Additionally, more research could be conducted to fully understand their physical and chemical properties, as well as their safety and hazards.
properties
IUPAC Name |
2-(2-methyl-1,3-oxazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPZNJNOPIFFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306701 | |
| Record name | 2-Methyl-4-oxazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-oxazol-4-yl)acetonitrile | |
CAS RN |
1065073-44-0 | |
| Record name | 2-Methyl-4-oxazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-oxazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)


